![molecular formula C27H27FN6O2 B2541215 8-(4-fluorophenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887213-80-1](/img/structure/B2541215.png)
8-(4-fluorophenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, as demonstrated in the creation of compounds related to 8-(4-fluorophenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. For instance, an eight-step synthesis starting from oxoacetic acid monohydrate was developed to produce a compound with a piperidinyl and imidazolyl moiety, which shares structural similarities with the target molecule . This process included condensation, reductive amination, protection, activation, and coupling reactions, highlighting the complexity of synthesizing such molecules.
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine derivatives is characterized by a fused ring system that includes imidazole and purine moieties. This structure is often modified with various substituents, such as phenyl or alkyl groups, to alter its physical and chemical properties. For example, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones involved intramolecular alkylation, which is a key step in manipulating the core structure to achieve desired properties .
Chemical Reactions Analysis
The chemical reactivity of imidazo[2,1-f]purine derivatives is influenced by the functional groups attached to the core structure. The presence of reactive moieties such as piperidinyl groups can facilitate further chemical transformations. For example, the synthesis of unsymmetrical organoboron complexes containing imidazolidine-2,4-dione moieties involved the use of pyridinylmethylene groups, which are known for their ability to participate in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purine derivatives are closely related to their molecular structure. The introduction of fluorophenyl groups can significantly affect the molecule's photophysical behavior, as seen in the strong absorptions and emissions of related organoboron complexes . Additionally, the presence of piperidinyl groups can enhance the solubility and reactivity of these compounds, which is crucial for their potential applications in bioorthogonal chemistry .
Scientific Research Applications
Synthesis and Biological Evaluation
A series of derivatives related to the specified chemical compound were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. These compounds showed potential as serotonin (5-HT1A/5-HT7) receptor ligands with weak inhibitory potencies for phosphodiesterase (PDE4B and PDE10A), suggesting their significance in providing lead compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Pharmacological Evaluation
Further pharmacological evaluations of these compounds indicated their potential as antidepressants in animal models, highlighting the therapeutic significance of the structural class to which the specified compound belongs. Some derivatives have been shown to behave as potential antidepressants in forced swim tests in mice, indicating the broader application of these compounds in treating depression (Zagórska et al., 2009).
Antagonist Activity
Research on related compounds also includes the study of their antagonist activity against serotonin 5-HT2 receptors, providing insights into the utility of these molecules in developing treatments for conditions modulated by serotonin receptors (Watanabe et al., 1992).
properties
IUPAC Name |
6-(4-fluorophenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN6O2/c1-30-24-23(25(35)32(27(30)36)17-16-31-14-6-3-7-15-31)33-18-22(19-8-4-2-5-9-19)34(26(33)29-24)21-12-10-20(28)11-13-21/h2,4-5,8-13,18H,3,6-7,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPLWHFONMDFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4C=C(N(C4=N2)C5=CC=C(C=C5)F)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-fluorophenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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